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Compound of Interest

Compound Name:
5-Bromo-2-iodo-3-

methoxypyrazine

Cat. No.: B022230 Get Quote

An In-depth Technical Guide to 5-Bromo-2-iodo-3-methoxypyrazine: Synthesis,

Procurement, and Application in Cross-Coupling Reactions

Executive Summary
5-Bromo-2-iodo-3-methoxypyrazine is a strategically important heterocyclic building block for

researchers in medicinal chemistry and materials science. Its unique trifunctionalized pyrazine

core, featuring a methoxy group and two distinct halogen atoms (bromine and iodine), offers a

versatile platform for sequential and site-selective functionalization. The differential reactivity of

the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for the

controlled introduction of diverse molecular fragments, making it an invaluable intermediate in

the synthesis of complex target molecules and for the exploration of structure-activity

relationships (SAR). This guide provides a comprehensive overview of its synthesis,

commercial availability, safe handling, and detailed protocols for its application in key cross-

coupling reactions.

Table 1: Key Properties and Commercial Availability of 5-Bromo-2-iodo-3-methoxypyrazine
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Property Value Reference(s)

CAS Number 476622-89-6 [1]

Molecular Formula C₅H₄BrIN₂O [1]

Molecular Weight 314.91 g/mol [1]

Physical Form Solid [2]

Typical Purity ≥96-98% [2]

Storage Conditions 4°C, protect from light [2]

Commercial Status
Available from various

research chemical suppliers
[2][3]

Synthesis and Chemical Profile
While a specific, peer-reviewed synthesis for 5-Bromo-2-iodo-3-methoxypyrazine is not

readily found in the literature, a plausible and scientifically sound synthetic route can be

proposed based on established halogenation methodologies for electron-rich heterocyclic

systems. The most logical approach involves a sequential halogenation of a suitable pyrazine

precursor.

A likely starting material would be 2-amino-3-methoxypyrazine, which can be synthesized from

commercially available precursors. The synthesis would then proceed through bromination

followed by a Sandmeyer-type iodination.

Proposed Synthesis Pathway

Step 1: Bromination Step 2: Diazotization & Iodination

2-Amino-3-methoxypyrazine 2-Amino-5-bromo-3-methoxypyrazine
NBS, Acetonitrile

5-Bromo-3-methoxypyrazin-2-diazonium salt
NaNO₂, H₂SO₄

5-Bromo-2-iodo-3-methoxypyrazine
KI

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-5-bromo-2-iodo-3-methoxypyrazine-in-modern-drug-discovery-fo
https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.benchchem.com/product/b022230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed two-step synthesis of 5-Bromo-2-iodo-3-methoxypyrazine.

Rationale and Key Considerations for the Synthesis
Step 1: Electrophilic Bromination: The pyrazine ring is activated towards electrophilic

substitution by the electron-donating amino and methoxy groups. The use of N-

Bromosuccinimide (NBS) as a mild brominating agent is a standard and effective method for

such systems, minimizing the risk of over-bromination that can occur with liquid bromine. The

reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Step 2: Diazotization and Iodination (Sandmeyer-type reaction): The resulting 2-amino-5-

bromo-3-methoxypyrazine can then be converted to the target iodo-compound. This is

achieved by diazotization of the primary amino group with sodium nitrite in a strong acid like

sulfuric acid, followed by the introduction of an iodide source, typically potassium iodide (KI).

This well-established reaction sequence is a reliable method for installing an iodine atom

onto an aromatic ring in place of an amino group.

Procurement and Handling
5-Bromo-2-iodo-3-methoxypyrazine is commercially available from a number of chemical

suppliers specializing in research and development compounds.

Table 2: Representative Commercial Suppliers

Supplier Purity Available Quantities

Sigma-Aldrich 97% Inquire

Santa Cruz Biotechnology Inquire Inquire

NINGBO INNO PHARMCHEM 98% Inquire

ChemScene Inquire Inquire

Note: Availability and quantities are subject to change. Please consult supplier websites for

current information.

Safe Handling and Storage Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on aggregated GHS data, 5-Bromo-2-iodo-3-methoxypyrazine is classified as a

hazardous substance.[1] Adherence to strict safety protocols is mandatory.

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a

well-ventilated area.[2]

P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using

this product.[2]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store

locked up.[2]

Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles and a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if

dust is generated or if working outside of a fume hood.
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Downstream Applications: Selective Cross-Coupling
The primary utility of 5-Bromo-2-iodo-3-methoxypyrazine lies in its capacity for selective

cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive

towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This

reactivity differential (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility, allowing for

functionalization at the 2-position while leaving the 5-bromo position available for a

subsequent, different coupling reaction.

Application 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By

employing standard conditions, one can selectively couple an aryl or vinyl boronic acid at the 2-

position.
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Experimental Workflow

1. Reagent Assembly
(Pyrazine, Boronic Acid, Base, Catalyst)

2. Inert Atmosphere
(Evacuate & Backfill with Argon)

3. Solvent Addition
(Degassed Solvent/Water)

4. Reaction
(Heat with stirring)

5. Work-up
(Quench, Extract)

6. Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Selective Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar dihalogenated heterocycles.

Materials:

5-Bromo-2-iodo-3-methoxypyrazine (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane (degassed)

Water (degassed)

Procedure:

To a dry Schlenk flask, add 5-Bromo-2-iodo-3-methoxypyrazine, 4-

methoxyphenylboronic acid, and potassium carbonate.

Seal the flask, and evacuate and backfill with argon three times.

Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a final

concentration of approximately 0.1 M with respect to the pyrazine.

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12

hours.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and

wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-

(4-methoxyphenyl)-3-methoxypyrazine.

Application 2: Selective Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the

Suzuki coupling, selectivity for the C-I bond can be achieved under appropriate conditions.

Experimental Workflow

1. Catalyst & Reagent Assembly
(Pyrazine, Amine, Base, Pd-precatalyst, Ligand)

2. Inert Atmosphere
(Evacuate & Backfill with Argon)

3. Solvent Addition
(Anhydrous, Degassed Solvent)

4. Reaction
(Heat with stirring)

5. Work-up
(Filter, Quench, Extract)

6. Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for a selective Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Selective Amination with Morpholine

This protocol is based on general procedures for the amination of iodo-bromo arenes.
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Materials:

5-Bromo-2-iodo-3-methoxypyrazine (1.0 equiv)

Morpholine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

XPhos (0.04 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Toluene (anhydrous, degassed)

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

Seal the tube, and evacuate and backfill with argon three times.

Under a positive pressure of argon, add 5-Bromo-2-iodo-3-methoxypyrazine.

Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C, stirring vigorously.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite®, washing the pad with additional ethyl acetate.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-

methoxy-2-morpholinopyrazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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